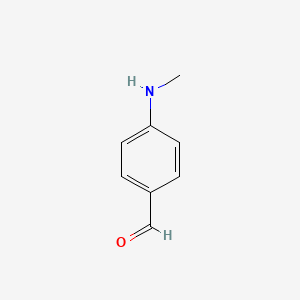

4-(Methylamino)benzaldehyde

Übersicht

Beschreibung

4-(Methylamino)benzaldehyde (4-MAB) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a faint odor and a melting point of 57-58 °C. 4-MAB is a versatile chemical that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in organic reactions. Additionally, 4-MAB has been studied for its potential applications in the field of biochemistry, including its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

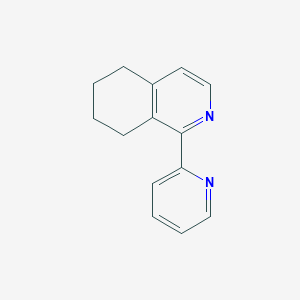

4-(Methylamino)benzaldehyde has been utilized in the synthesis of advanced materials. For instance, Barberis et al. (2006) explored its reaction with 2-methyl-8-quinolinol to produce substituted 2-styryl-8-quinolinols, which were then used to prepare aluminum and zinc complexes. These complexes exhibited enhanced thermal stability and solubility in organic solvents compared to reference complexes, alongside emitting blue-green light in THF, indicating their potential use in photoluminescence applications (Barberis & Mikroyannidis, 2006).

Organic Synthesis Enhancements

In organic chemistry, 4-(Methylamino)benzaldehyde plays a crucial role in catalyzing reactions. Aggarwal et al. (2002) demonstrated its effectiveness in the Baylis-Hillman reaction, significantly accelerating the process in polar solvents like water and formamide. This showcases the compound's ability to facilitate chemical reactions under more environmentally friendly conditions (Aggarwal, Dean, Mereu, & Williams, 2002).

Biotechnology and Bioengineering

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a molecule with significant industrial relevance, using Pichia pastoris in a two-phase partitioning bioreactor. Their work highlights the biotechnological applications of 4-(Methylamino)benzaldehyde in producing value-added chemicals through microbial biotransformation, presenting an alternative to traditional chemical synthesis routes (Craig & Daugulis, 2013).

Photocatalysis Research

The modification of graphitic carbon nitride with thermal, chemical, and mechanical processes has been studied for the selective synthesis of benzaldehyde from benzyl alcohol using 4-(Methylamino)benzaldehyde. This research opens new avenues for the photocatalytic conversion of organic compounds, highlighting the compound's versatility in photocatalysis applications (Lima, Silva, Silva, & Faria, 2017).

Electrosynthesis

Attour et al. (2008) explored an electrochemical approach for the synthesis of 4-methoxy-benzaldehyde-dimethylacetal from 4-methylanisole, demonstrating the compound's potential in electrosynthetic applications for organic electrosynthesis (Attour, Rode, Ziogas, Matlosz, & Lapicque, 2008).

Eigenschaften

IUPAC Name |

4-(methylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKUQAXOMUSPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450733 | |

| Record name | Benzaldehyde, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

556-21-8 | |

| Record name | Benzaldehyde, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)